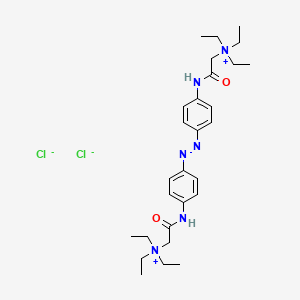

QAQ (dichloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

QAQ dichloride has a wide range of scientific research applications, including:

Neuroscience: It is used to study the signaling mechanisms involved in acute and chronic pain by blocking voltage-gated sodium, potassium, and calcium channels in pain-sensing neurons

Pharmacology: The compound is used to develop new analgesic drugs by studying its light-sensitive analgesic properties.

Cell Biology: QAQ dichloride is used to investigate the role of ion channels in various cellular processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

QAQ dichloride is synthesized through a series of chemical reactions involving azobenzene derivatives. The synthesis typically involves the following steps:

Formation of Azobenzene Core: The azobenzene core is formed through the diazotization of aniline derivatives followed by coupling with another aniline derivative.

Quaternization: The azobenzene core is then quaternized with triethylamine to form the final QAQ dichloride compound.

Industrial Production Methods

Industrial production of QAQ dichloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in specialized facilities equipped to handle the specific requirements of photoswitchable compounds .

Analyse Des Réactions Chimiques

Types of Reactions

QAQ dichloride undergoes several types of chemical reactions, including:

Photoisomerization: QAQ dichloride can switch between its trans and cis forms under specific wavelengths of light (500 nm for trans to cis and 380 nm for cis to trans).

Channel Blocking: In its trans form, QAQ dichloride blocks voltage-gated sodium, potassium, and calcium channels, while in its cis form, it does not exhibit this blocking activity.

Common Reagents and Conditions

Micropipette Injection: QAQ dichloride is often injected into cells using a micropipette to achieve targeted photosensitization.

Major Products Formed

The major products formed from the reactions involving QAQ dichloride are its trans and cis isomers, which exhibit different biological activities .

Mécanisme D'action

QAQ dichloride exerts its effects by blocking voltage-gated sodium, potassium, and calcium channels in its trans form. The compound switches between its trans and cis forms under specific wavelengths of light, allowing for precise control of its channel-blocking activity. This photoswitchable property enables researchers to modulate neuronal activity and study the signaling mechanisms involved in pain and other physiological processes .

Comparaison Avec Des Composés Similaires

QAQ dichloride is unique among photoswitchable compounds due to its ability to block multiple types of ion channels (sodium, potassium, and calcium) and its reversible switching between trans and cis forms. Similar compounds include:

Azobenzene Derivatives: These compounds also exhibit photoswitchable properties but may not block multiple ion channels.

Photochromic Blockers: These compounds are used in optogenetics and neuroscience research but may have different molecular targets and mechanisms of action.

QAQ dichloride stands out due to its broad applicability in various fields of scientific research and its unique mechanism of action.

Propriétés

Numéro CAS |

1204416-85-2 |

|---|---|

Formule moléculaire |

C28H44Cl2N6O2 |

Poids moléculaire |

567.6 |

Nom IUPAC |

triethyl-[2-oxo-2-[4-[[4-[[2-(triethylazaniumyl)acetyl]amino]phenyl]diazenyl]anilino]ethyl]azanium;dichloride |

InChI |

InChI=1S/C28H42N6O2.2ClH/c1-7-33(8-2,9-3)21-27(35)29-23-13-17-25(18-14-23)31-32-26-19-15-24(16-20-26)30-28(36)22-34(10-4,11-5)12-6;;/h13-20H,7-12,21-22H2,1-6H3;2*1H |

Clé InChI |

FMRFNWCKOYDRFE-UHFFFAOYSA-N |

SMILES |

CC[N+](CC)(CC)CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C[N+](CC)(CC)CC.[Cl-].[Cl-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

QAQ dichloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)

![2-[3-Oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]-propanedioic acid](/img/structure/B610294.png)

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)